molecular formula C10H10BrFO B7935445 1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene

1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene

Cat. No.: B7935445
M. Wt: 245.09 g/mol
InChI Key: KKVRSJWPVKUDFD-UHFFFAOYSA-N
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Description

1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, a fluorine atom, and a but-3-en-1-yloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

    Etherification: The but-3-en-1-yloxy group can be attached to the benzene ring through an etherification reaction using an appropriate alkyl halide and a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, fluorination, and etherification processes, often optimized for yield and purity. These processes are typically carried out in specialized reactors under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms, as well as the but-3-en-1-yloxy group, contribute to the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(but-2-en-1-yloxy)benzene: Similar structure but with different positioning of the but-2-en-1-yloxy group.

    1-Bromo-3-(but-3-en-1-yl)benzene: Lacks the fluorine atom, which affects its chemical properties and reactivity.

Uniqueness

1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, as well as the but-3-en-1-yloxy group

Properties

IUPAC Name

1-bromo-3-but-3-enoxy-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVRSJWPVKUDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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